N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide
Overview
Description
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide is a chemical compound with the CAS Number: 58905-44-5 . It has a molecular weight of 266.75 and is typically in the form of a powder . The IUPAC name for this compound is N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide .
Molecular Structure Analysis
The InChI code for N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide is 1S/C12H11ClN2OS/c1-9(16)15(11-5-3-2-4-6-11)12-14-10(7-13)8-17-12/h2-6,8H,7H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide is a powder with a melting point of 116-117 degrees Celsius . and is typically stored at room temperature .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Thiazole derivatives have also been found to have analgesic (pain-relieving) properties . This makes them potentially useful in the development of new pain relief medications.
Anti-inflammatory Activity
Thiazole derivatives have been shown to have anti-inflammatory effects . This could make them useful in treating conditions characterized by inflammation, such as arthritis or inflammatory bowel disease.
Antimicrobial Activity
Thiazole derivatives have demonstrated antimicrobial activity . This means they could potentially be used in the development of new antibiotics or other treatments for bacterial infections.
Antifungal Activity
Thiazole derivatives have been found to have antifungal properties . This could make them useful in the treatment of fungal infections.
Antiviral Activity
Thiazole derivatives have shown antiviral activity . This suggests they could potentially be used in the development of new antiviral drugs.
Antitumor or Cytotoxic Activity
Thiazole derivatives have been found to have antitumor or cytotoxic properties . This means they could potentially be used in the development of new cancer treatments.
Use in Textile Industry
A study reported a tactic for superior antibacterial performance on cotton via synergism of complementary functionalities of quaternary ammonium salt and malonylurea-based N-chloramine combined in a silane . This research presented a general approach for generation of super biocidability on substrates that can react with hydroxy group using silanes to carry complementary functionalities .
Safety and Hazards
The safety information for N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide indicates that it is classified as dangerous . It has hazard statements H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing skin thoroughly after handling .
Future Directions
Given the lack of specific information on N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide, future research could focus on its synthesis, chemical reactions, and potential applications. Similar compounds have shown promising antimicrobial and anticancer activities , suggesting potential avenues for further exploration.
Mechanism of Action
Target of Action
Thiazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Thiazole derivatives are known to participate in various chemical reactions, such as suzuki–miyaura coupling . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
Thiazole derivatives are known to be involved in a variety of biochemical processes .
Result of Action
Thiazole derivatives are known to have diverse biological activities, including antimicrobial, antifungal, antiviral, and antitumor or cytotoxic effects .
properties
IUPAC Name |
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS/c1-9(16)15(11-5-3-2-4-6-11)12-14-10(7-13)8-17-12/h2-6,8H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNIZGVXMHETAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1)C2=NC(=CS2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80308394 | |
Record name | N-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80308394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide | |
CAS RN |
58905-44-5 | |
Record name | 58905-44-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203397 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80308394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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